3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline
Description
3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline is a substituted aniline derivative featuring a benzyloxy group at the 3-position of the aniline ring and an N-bound 3-ethoxybenzyl substituent. This compound belongs to a class of aromatic amines with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. Its structure combines electron-donating substituents (benzyloxy and ethoxy groups), which influence its electronic properties, solubility, and reactivity. Synthetically, it is typically prepared via palladium-catalyzed cross-coupling reactions or reductive amination, as evidenced by protocols for analogous compounds .
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-24-21-12-6-10-19(14-21)16-23-20-11-7-13-22(15-20)25-17-18-8-4-3-5-9-18/h3-15,23H,2,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESXGDXMJGQKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nucleophilic Substitution and Coupling
This method involves the initial preparation of benzyloxy derivatives via nucleophilic substitution, followed by coupling with ethoxybenzyl amines.
| Step | Reagents | Conditions | Purpose | References |
|---|---|---|---|---|
| 1 | Benzyl halide (e.g., benzyl chloride) | Base (e.g., K2CO3), solvent (DMF or dichloromethane) | Formation of benzyloxy derivative | |
| 2 | Ethoxybenzyl amine | Catalytic conditions | Coupling with benzyloxy intermediate | |
| 3 | Aromatic amine (aniline derivative) | Acidic or neutral conditions | Final coupling to form the target compound |
- Solvent: Dimethylformamide (DMF), Dichloromethane (DCM)
- Temperature: 0–25°C for nucleophilic substitution, 20–40°C for coupling
- pH: Neutral to slightly basic
- The nucleophilic substitution typically proceeds via SN2 mechanism, with the benzyloxy group introduced by displacement of halogen.
- The coupling step often employs nucleophilic aromatic substitution or Buchwald-Hartwig amination, depending on the specific derivatives.
Modern Synthetic Strategies Using Ullmann Coupling
Recent advances have explored the Ullmann coupling reaction to form diaryl ethers, which are key intermediates in the synthesis of the target compound.
Method B: Ullmann Coupling of Aromatic Halides
- Catalysts: Palladium on activated carbon or copper powder
- Solvent: Ethanol, DMF, or NMP
- Temperature: 80–120°C
- Reaction Time: 12–48 hours
- The Ullmann reaction is favored for its regioselectivity and ability to form C–O bonds efficiently.
- Yields are moderate to low, often requiring optimization.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This approach constructs the diaryl ether bridge through nucleophilic aromatic substitution, especially suitable when electron-withdrawing groups are present.
- Solvent: DMSO or DMF
- Temperature: 100–150°C
- Time: 24–72 hours
- The process is hindered by low yields due to competing side reactions and difficult purification steps.
Key Challenges and Optimization Strategies
Summary of Reaction Conditions and Yields
| Method | Typical Yield (%) | Reaction Temperature | Key Reagents | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution & coupling | 50–70 | 0–40°C | Benzyl halides, amines | Widely used, straightforward |
| Ullmann coupling | 30–50 | 80–120°C | Metal catalysts | Moderate yields, requires optimization |
| SNAr approach | 20–40 | 100–150°C | Electron-deficient aryl halides | Challenging purification |
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted aniline compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Benzyloxy vs. Alkoxy Chains : Compounds with longer alkoxy chains (e.g., heptyloxy in ) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility. In contrast, shorter ethoxy or methoxy groups (as in the target compound) balance solubility and bioavailability .
- Substituent Position : The 3-benzyloxy group in the target compound contrasts with 4-benzyloxy analogs (e.g., ), where positional isomerism impacts electronic distribution and intermolecular interactions, critical for applications like liquid crystals .
Key Research Findings
- Thermal Stability : Benzyloxy-substituted anilines exhibit higher thermal stability (decomposition >250°C) compared to alkyloxy analogs due to aromatic rigidity .
- Solubility : Ethoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to longer-chain analogs .
- Biological Trade-offs : While 3-benzyloxy groups enhance metabolic stability by resisting oxidative cleavage, ethoxy substituents may increase susceptibility to cytochrome P450-mediated demethylation .
Biological Activity
3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline is an organic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C22H23NO2
- Molecular Weight : 333.42 g/mol
- CAS Number : 1040688-79-6
The compound features a benzyloxy group and an ethoxybenzyl moiety, which are significant for its biological interactions.
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to its ability to interact with various molecular targets. It has been studied for:
- Anticancer Properties : The compound may exert effects on cancer cell proliferation and survival through modulation of signaling pathways involved in cell cycle regulation and apoptosis.
- Antimicrobial Activity : Its structure suggests potential interactions with microbial cell membranes or key enzymes necessary for microbial viability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, related compounds have shown effectiveness in inhibiting the growth of various cancer cell lines. A study reported that modifications in the benzyl group can enhance anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and other cancer types .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds with similar structures. The disruption of bacterial cell membranes or inhibition of critical enzymes is a common mechanism observed in related benzyloxy derivatives .
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated the efficacy of a series of benzyloxy compounds, including derivatives of this compound, against HRECs (Human Retinal Endothelial Cells). The findings suggested a selective inhibition profile, indicating that certain analogs could inhibit proliferation significantly more than others, showcasing a potential therapeutic window for targeting specific cancer types . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial activity of compounds featuring the benzyloxy group. The study demonstrated that these compounds could inhibit the growth of several bacterial strains, suggesting their utility as lead compounds in developing new antimicrobial agents .
Data Tables
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 55 | HREC |
| Related Benzyloxy Derivative | Antimicrobial | 10 | Various Bacterial Strains |
| Analog Compound | Antiangiogenic | 6 | HUVEC |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare 3-benzyloxybenzaldehyde (a common precursor) through benzyl ether formation using 3-hydroxybenzaldehyde and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Convert the aldehyde to a benzylamine intermediate via reductive amination (e.g., NaBH₃CN with 3-ethoxybenzylamine).
- Step 3 : Optimize coupling reactions (e.g., Buchwald-Hartwig amination) for the N-benzyl linkage, using palladium catalysts (XPhos Pd G3) and ligands in anhydrous toluene at 80–100°C .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%).
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the benzyloxy, ethoxy, and aniline moieties. 2D NMR (COSY, HSQC) resolves overlapping signals from aromatic protons .
- FTIR : Identify key functional groups (N-H stretch at ~3400 cm⁻¹, C-O-C ether stretches at 1200–1250 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at ~333.4 Da).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect byproducts .
Q. How should researchers handle safety and stability concerns during synthesis and storage?
- Methodological Answer :
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation from aniline derivatives. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., benzyl bromide) .
- Stability : Store the compound in amber vials under argon at –20°C to prevent oxidation. Monitor degradation via TLC or HPLC if stored at room temperature >1 week .
Advanced Research Questions
Q. How can computational methods like DFT predict the mesomorphic behavior or electronic properties of this compound?
- Methodological Answer :
- DFT Workflow : Optimize molecular geometry using Gaussian 16 (B3LYP/6-31G* basis set). Calculate dipole moments and HOMO-LUMO gaps to assess polarity and electronic transitions.
- Mesomorphic Prediction : Compare DFT-derived conformational flexibility (e.g., dihedral angles of benzyloxy/ethoxy groups) with experimental DSC data (phase transitions) and POM textures (birefringence patterns) .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : If DFT predicts a planar conformation but NMR shows steric hindrance, re-simulate with solvent effects (PCM model for DMSO or CDCl₃).
- Dynamic Analysis : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess rotational freedom of ethoxy groups at elevated temperatures.
- Synthesis Check : Verify if impurities (e.g., unreacted aldehyde) skew experimental results via LC-MS .
Q. What methodologies are recommended for derivatizing this compound to explore pharmacological potential?
- Methodological Answer :
- Phosphonate Derivatization : React with diethyl chlorophosphate (EtO)₂P(O)Cl under Schlenk conditions to replace the benzyloxy group, followed by hydrogenolysis (Pd/C, H₂) to remove protecting groups .
- Bioactivity Screening : Test derivatives in vitro (e.g., COX-2 inhibition assays) and optimize pharmacokinetic properties (LogP, solubility) using ADMET predictors like SwissADME.
Q. How can researchers design experiments to investigate the liquid crystalline (LC) properties of derivatives?
- Methodological Answer :
- Structural Tuning : Synthesize analogs with varying alkyl chain lengths (e.g., replace ethoxy with propoxy) or polar substituents (e.g., nitro, cyano groups).
- Phase Characterization : Use DSC to measure melting/clearing points and POM to identify nematic/smectic textures. Correlate mesophase stability with molecular aspect ratio (length-to-width ratio from DFT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
